molecular formula C14H20N2O B7516208 N-benzyl-2-methylpiperidine-1-carboxamide

N-benzyl-2-methylpiperidine-1-carboxamide

Cat. No. B7516208
M. Wt: 232.32 g/mol
InChI Key: FVHGZQNBQYFYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-methylpiperidine-1-carboxamide, also known as BAM-15, is a novel small molecule that has been recently discovered as a potential therapeutic agent. BAM-15 is a mitochondrial uncoupler, which means it can disrupt the electron transport chain in mitochondria and uncouple oxidative phosphorylation, leading to an increase in mitochondrial respiration and energy expenditure.

Mechanism of Action

N-benzyl-2-methylpiperidine-1-carboxamide acts as a mitochondrial uncoupler by disrupting the electron transport chain in mitochondria. It binds to the mitochondrial inner membrane and increases the permeability of the membrane to protons, which leads to a decrease in the proton gradient and an increase in the membrane potential. This results in the uncoupling of oxidative phosphorylation and an increase in mitochondrial respiration and energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in mitochondrial respiration, oxygen consumption, and ATP production. It also increases energy expenditure and thermogenesis, leading to a decrease in body weight and adiposity. This compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. It also has anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-methylpiperidine-1-carboxamide in lab experiments is its specificity for mitochondrial uncoupling, which allows for the study of mitochondrial function and metabolism. It is also a small molecule and can easily penetrate cell membranes, making it useful for in vitro and in vivo studies. However, this compound has some limitations, including its potential toxicity at high doses and its lack of selectivity for specific mitochondrial subpopulations.

Future Directions

There are several future directions for research on N-benzyl-2-methylpiperidine-1-carboxamide, including the development of more selective mitochondrial uncouplers, the study of its effects on mitochondrial dynamics and autophagy, and the evaluation of its therapeutic potential in various diseases such as obesity, diabetes, and cancer. Further research is also needed to determine the optimal dosage and administration of this compound for clinical use.

Synthesis Methods

The synthesis of N-benzyl-2-methylpiperidine-1-carboxamide involves the reaction of 2-methylpiperidine-1-carboxylic acid with benzylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain the final this compound compound.

Scientific Research Applications

N-benzyl-2-methylpiperidine-1-carboxamide has been used in various scientific research applications, including studies on mitochondrial function, metabolism, and energy expenditure. It has been shown to increase mitochondrial respiration and oxygen consumption in cells and tissues, leading to an increase in ATP production and energy expenditure. This compound has also been used to study the role of mitochondrial uncoupling in metabolic disorders such as obesity, diabetes, and cancer.

properties

IUPAC Name

N-benzyl-2-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-7-5-6-10-16(12)14(17)15-11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHGZQNBQYFYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.